

6-Chloro-N-methylpyrazin-2-amine structure and chemical properties

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Compound of Interest

Compound Name: 6-Chloro-N-methylpyrazin-2-amine

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An In-depth Technical Guide to 6-Chloro-N-methylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrazin-2-amine is a substituted pyrazine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the reactive chloro and methylamino groups on the pyrazine ring, make it a valuable intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its significant role as a precursor in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a prominent class of antidiabetic drugs.

Chemical Structure and Identification

6-Chloro-N-methylpyrazin-2-amine is characterized by a pyrazine ring substituted with a chlorine atom at position 6 and a methylamino group at position 2.

Caption: 2D Structure of **6-Chloro-N-methylpyrazin-2-amine**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	6-chloro-N-methylpyrazin-2-amine
Synonyms	2-Chloro-6-(methylamino)pyrazine, (6-Chloro-pyrazin-2-yl)-methyl-amine, 2-methylamino-6-chloropyrazine
CAS Number	848366-38-1[1][2]
Molecular Formula	C ₅ H ₆ ClN ₃ [1][2]
Molecular Weight	143.57 g/mol [1][2]
Canonical SMILES	CNC1=NC(=CN=C1)Cl

Physicochemical Properties

The physical and chemical properties of **6-Chloro-N-methylpyrazin-2-amine** are summarized below. The predicted values are based on computational models.

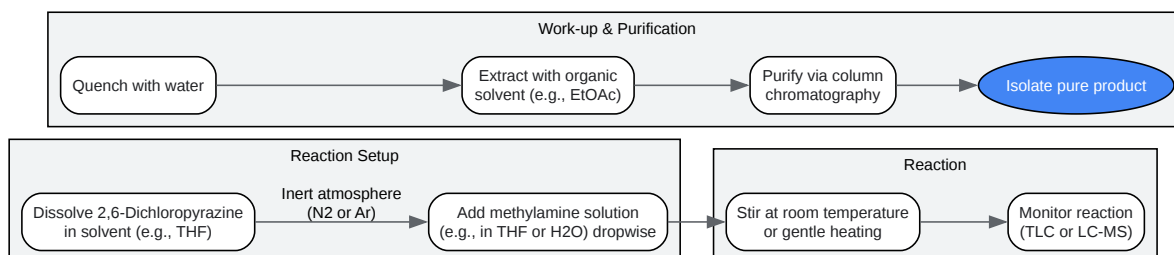
Table 2: Physicochemical Data

Property	Value	Source
Physical State	Off-white solid	[2]
Melting Point	80-83 °C	[1][2]
Boiling Point	250.4 ± 35.0 °C	Predicted[2]
Density	1.338 ± 0.06 g/cm ³	Predicted[2]
pKa	1.07 ± 0.25	Predicted[2]
Storage Temperature	2-8 °C, protect from light	[1][2]

Synthesis and Experimental Protocols

The synthesis of **6-Chloro-N-methylpyrazin-2-amine** is most efficiently achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This involves the reaction of a readily

available dichloropyrazine precursor with methylamine. The greater electrophilicity of the carbon at position 2 in 2,6-dichloropyrazine facilitates selective monosubstitution.



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Caption: General experimental workflow for the synthesis of **6-Chloro-N-methylpyrazin-2-amine**.

Detailed Experimental Protocol: Synthesis from 2,6-Dichloropyrazine

This protocol describes a plausible method for the synthesis of **6-Chloro-N-methylpyrazin-2-amine** based on established procedures for similar S_NAr reactions on pyrazine rings.^{[2][3]}

Materials:

- 2,6-Dichloropyrazine (1.0 eq)
- Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.5 eq)
- Anhydrous Tetrahydrofuran (THF) or a polar aprotic solvent like DMF
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Add the methylamine solution (1.1 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the pure **6-Chloro-N-methylpyrazin-2-amine**.

- Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Spectroscopic Profile

While specific experimental spectra for **6-Chloro-N-methylpyrazin-2-amine** are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
¹ H NMR	δ (ppm): ~7.7-7.9 (s, 1H, pyrazine-H), ~6.5-6.7 (s, 1H, pyrazine-H), ~5.0-5.5 (br s, 1H, N-H), ~3.0-3.1 (d, 3H, N-CH ₃). Note: The N-H proton signal may be broad and its chemical shift can vary with concentration and solvent.
¹³ C NMR	δ (ppm): ~158 (C-NH), ~150 (C-Cl), ~135 (CH), ~110 (CH), ~28 (N-CH ₃). ^{[4][5]}
IR	ν (cm ⁻¹): 3350-3310 (N-H stretch, single weak-medium band for secondary amine), 2950-2850 (C-H stretch), 1600-1550 (C=N/C=C stretch of pyrazine ring), 1335-1250 (Ar C-N stretch), 800-700 (C-Cl stretch).
Mass Spec.	m/z : Molecular ion [M] ⁺ at 143/145 (approx. 3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes). Key fragments may include loss of Cl ([M-Cl] ⁺), loss of CH ₃ ([M-CH ₃] ⁺), and other pyrazine ring fragmentations. ^[2]

Applications in Drug Development

6-Chloro-N-methylpyrazin-2-amine is a key intermediate in the synthesis of pharmaceuticals. ^[1] Its primary application is in the construction of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes mellitus. The amine and chloro

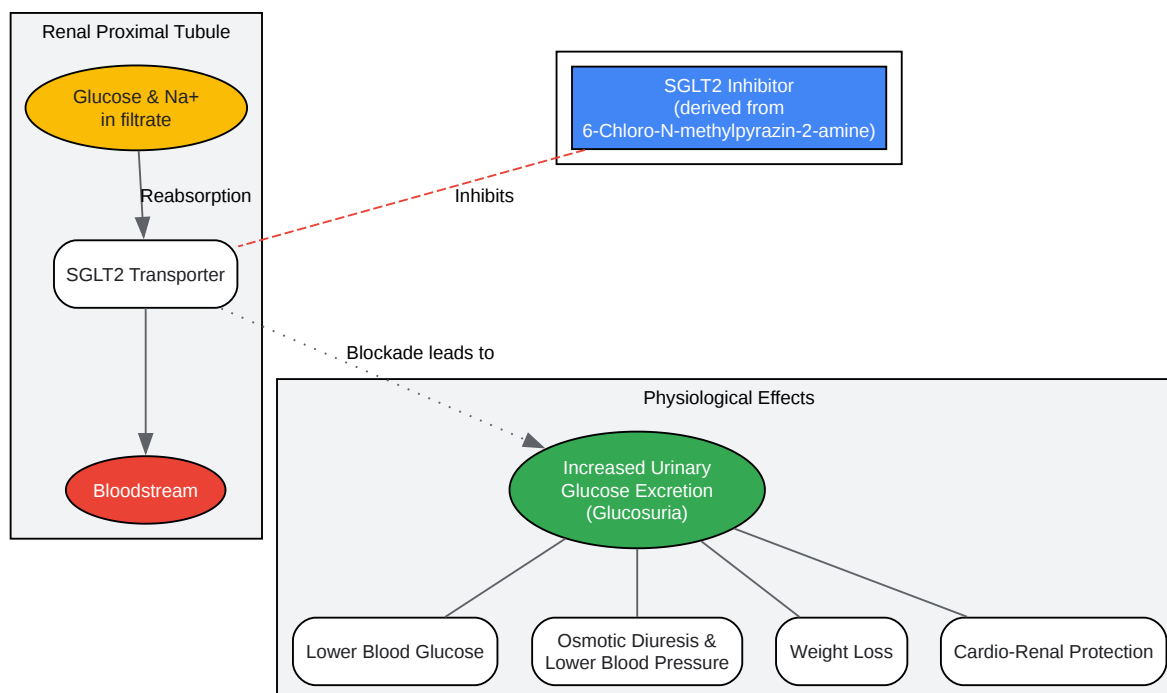
functionalities allow for sequential chemical modifications, enabling the attachment of the glycoside and other aryl moieties required for biological activity.

Role in SGLT2 Inhibitor Mechanism

SGLT2 is a protein located in the proximal tubules of the kidney responsible for reabsorbing approximately 90% of the glucose filtered from the blood.[6] SGLT2 inhibitors, synthesized using intermediates like **6-Chloro-N-methylpyrazin-2-amine**, block this transporter. This action prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine.

The resulting glucosuria leads to several therapeutic benefits:

- Lowered Blood Glucose: Directly reduces hyperglycemia.[7]
- Reduced Blood Pressure: Osmotic diuresis and natriuresis lead to a reduction in plasma volume and blood pressure.[8][9]
- Weight Loss: Due to the caloric loss from urinary glucose excretion.[6]
- Cardio-Renal Protection: The mechanism is multifactorial, involving improved glomerular hemodynamics, reduced oxidative stress, and beneficial metabolic shifts.[6][7]



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Caption: Mechanism of action for SGLT2 inhibitors synthesized from pyrazine intermediates.

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